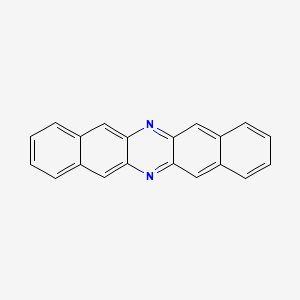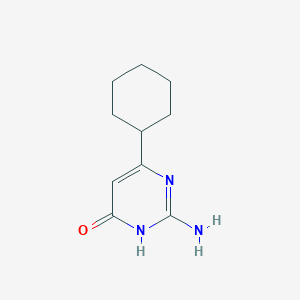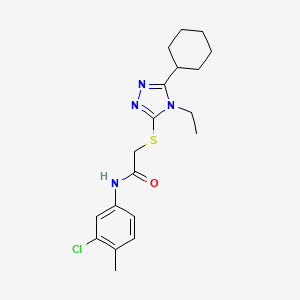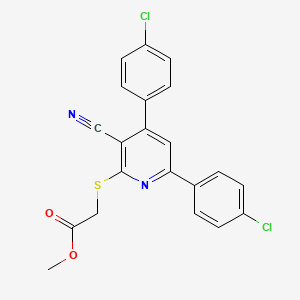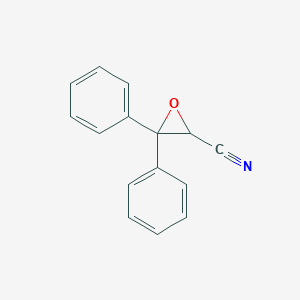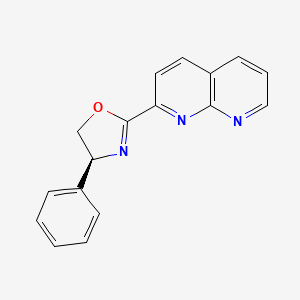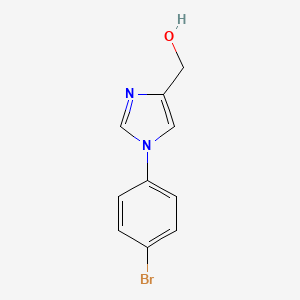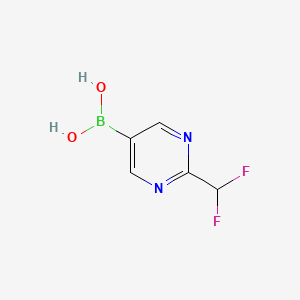
(2-(Difluoromethyl)pyrimidin-5-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(Difluoromethyl)pyrimidin-5-yl)boronic acid is an organoboron compound that features a pyrimidine ring substituted with a difluoromethyl group and a boronic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-(Difluoromethyl)pyrimidin-5-yl)boronic acid typically involves the introduction of the difluoromethyl group onto a pyrimidine ring followed by the formation of the boronic acid group. One common method involves the reaction of a difluoromethylated pyrimidine derivative with a boronic acid reagent under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding boronic esters or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield various reduced forms.
Substitution: It can participate in substitution reactions where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic esters, while substitution reactions can produce a wide range of functionalized pyrimidine derivatives.
Scientific Research Applications
Chemistry: (2-(Difluoromethyl)pyrimidin-5-yl)boronic acid is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its unique structure allows for the development of novel therapeutic agents targeting various biological pathways.
Industry: The compound is also used in the development of advanced materials, including polymers and electronic materials, due to its ability to introduce boron-containing functional groups into organic frameworks.
Mechanism of Action
The mechanism by which (2-(Difluoromethyl)pyrimidin-5-yl)boronic acid exerts its effects is primarily through its ability to participate in various chemical reactions. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile intermediate in organic synthesis. The difluoromethyl group can influence the electronic properties of the pyrimidine ring, affecting the reactivity and stability of the compound.
Comparison with Similar Compounds
- (2-(Trifluoromethyl)pyrimidin-5-yl)boronic acid
- (2-(Dimethylamino)pyrimidin-5-yl)boronic acid
- (2,4-Dimethoxypyrimidin-5-yl)boronic acid
Comparison: (2-(Difluoromethyl)pyrimidin-5-yl)boronic acid is unique due to the presence of the difluoromethyl group, which imparts distinct electronic properties compared to similar compounds with different substituents. For example, (2-(Trifluoromethyl)pyrimidin-5-yl)boronic acid has a trifluoromethyl group, which is more electronegative and can lead to different reactivity patterns. Similarly, (2-(Dimethylamino)pyrimidin-5-yl)boronic acid contains a dimethylamino group, which can act as an electron-donating group, altering the compound’s behavior in chemical reactions.
Properties
Molecular Formula |
C5H5BF2N2O2 |
|---|---|
Molecular Weight |
173.92 g/mol |
IUPAC Name |
[2-(difluoromethyl)pyrimidin-5-yl]boronic acid |
InChI |
InChI=1S/C5H5BF2N2O2/c7-4(8)5-9-1-3(2-10-5)6(11)12/h1-2,4,11-12H |
InChI Key |
UWLIMJWIWNCRLG-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(N=C1)C(F)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,5-Difluorobenzo[d]oxazole](/img/structure/B11772807.png)
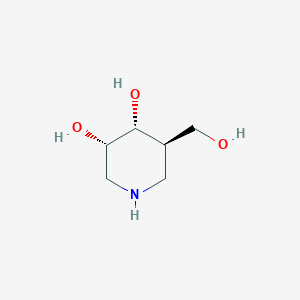

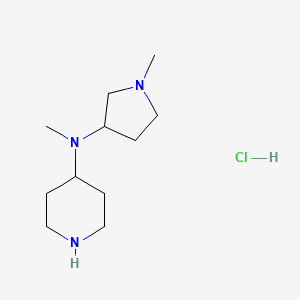
![3-amino-N-(2,3-dichlorophenyl)-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11772821.png)
